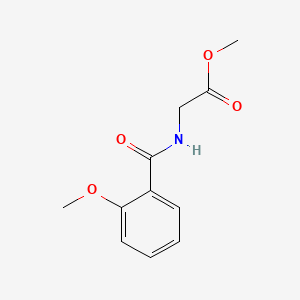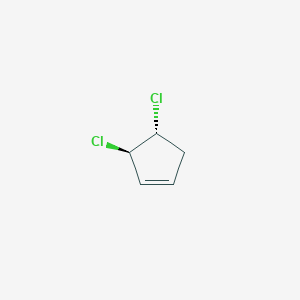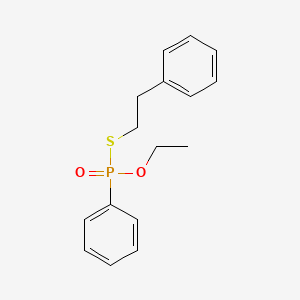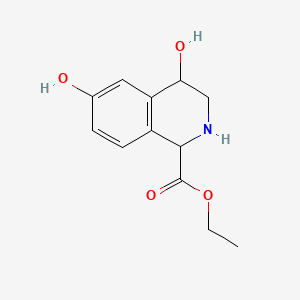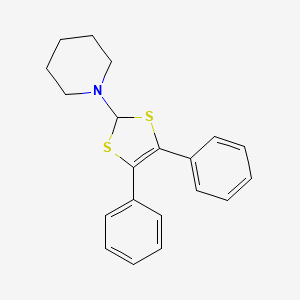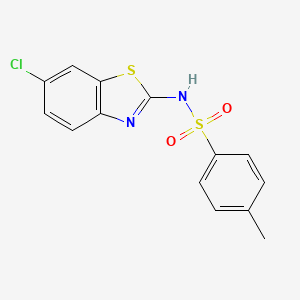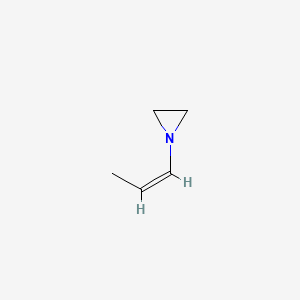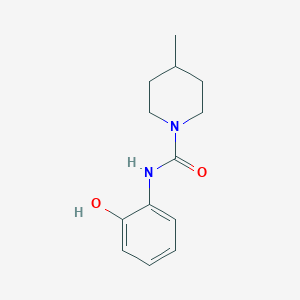
2'-Hydroxy-4-methyl-1-piperidinecarboxanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Hydroxy-4-methyl-1-piperidinecarboxanilide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxy-4-methyl-1-piperidinecarboxanilide typically involves the reaction of 4-methylpiperidine with an appropriate carboxylic acid derivative. One common method includes the use of 4-methylpiperidine and 2-hydroxybenzoic acid under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours .
Industrial Production Methods: In an industrial setting, the production of 2’-Hydroxy-4-methyl-1-piperidinecarboxanilide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 2’-Hydroxy-4-methyl-1-piperidinecarboxanilide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
2’-Hydroxy-4-methyl-1-piperidinecarboxanilide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2’-Hydroxy-4-methyl-1-piperidinecarboxanilide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
4-Methylpiperidine: A precursor in the synthesis of 2’-Hydroxy-4-methyl-1-piperidinecarboxanilide.
2-Hydroxybenzoic Acid: Another precursor used in the synthesis.
Piperidine Derivatives: Compounds with similar structures and functional groups.
Uniqueness: 2’-Hydroxy-4-methyl-1-piperidinecarboxanilide is unique due to the presence of both a hydroxyl group and a piperidine ring, which confer specific chemical and biological properties.
Properties
CAS No. |
24638-14-0 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-4-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-10-6-8-15(9-7-10)13(17)14-11-4-2-3-5-12(11)16/h2-5,10,16H,6-9H2,1H3,(H,14,17) |
InChI Key |
JQHQSTOFZMYSAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


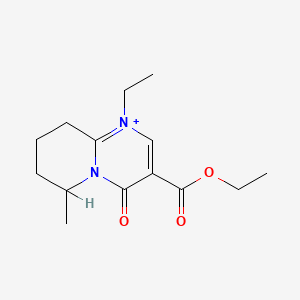


![Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate](/img/structure/B14690303.png)
